molecular formula C8H9N2NaO2 B6273955 sodium 2-methyl-2-(pyrimidin-4-yl)propanoate CAS No. 2059939-60-3

sodium 2-methyl-2-(pyrimidin-4-yl)propanoate

Cat. No.: B6273955
CAS No.: 2059939-60-3
M. Wt: 188.16 g/mol
InChI Key: UDVBWPCDUSWPEJ-UHFFFAOYSA-M
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Description

Sodium 2-methyl-2-(pyrimidin-4-yl)propanoate is a sodium salt of a pyrimidine-substituted carboxylic acid. Its molecular formula is C₈H₁₀N₂O₂, with a branched methyl group at the β-position of the propanoate chain and a pyrimidin-4-yl substituent (Figure 1). The compound’s SMILES notation is CC(C)(C₁=NC=NC=C₁)C(=O)O, and its InChIKey is AFWQQQUISDFQIW-UHFFFAOYSA-N . Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts, such as 134.6 Ų for [M+H]⁺ and 133.7 Ų for [M-H]⁻, which are critical for mass spectrometry-based characterization .

Properties

CAS No.

2059939-60-3

Molecular Formula

C8H9N2NaO2

Molecular Weight

188.16 g/mol

IUPAC Name

sodium;2-methyl-2-pyrimidin-4-ylpropanoate

InChI

InChI=1S/C8H10N2O2.Na/c1-8(2,7(11)12)6-3-4-9-5-10-6;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

UDVBWPCDUSWPEJ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C1=NC=NC=C1)C(=O)[O-].[Na+]

Purity

70

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methyl-2-(pyrimidin-4-yl)propanoate typically involves the reaction of 2-methyl-2-(pyrimidin-4-yl)propanoic acid with a sodium base, such as sodium hydroxide or sodium carbonate. The reaction is carried out in an aqueous medium, and the resulting sodium salt is isolated by evaporation or crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methyl-2-(pyrimidin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The pyrimidinyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrimidinyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Sodium 2-methyl-2-(pyrimidin-4-yl)propanoate exhibits promising therapeutic potential. Its structural similarity to known pharmaceuticals allows it to interact with biological targets effectively.

Key Therapeutic Applications:

  • Antitumor Activity: Research indicates that compounds with pyrimidine moieties can inhibit dihydrofolate reductase (DHFR), a crucial enzyme in cancer cell proliferation. This compound may function similarly, contributing to antitumor effects by disrupting folate metabolism .
  • Anti-inflammatory Properties: Pyrimidine derivatives have been studied for their ability to modulate inflammatory pathways, potentially offering new treatments for conditions like rheumatoid arthritis .

Case Study:
A study highlighted the synthesis of pyrimidine derivatives and their evaluation against various cancer cell lines. Results demonstrated that this compound showed significant cytotoxicity, suggesting its potential as an anticancer agent .

Agricultural Applications

The compound's herbicidal properties have been explored, particularly in the development of new herbicides that target specific weed species without harming crops.

Herbicidal Activity:

  • Mechanism of Action: this compound acts by inhibiting key enzymes involved in plant growth and development, making it effective against resistant weed species .

Case Study:
Research documented the synthesis of a series of herbicides based on pyrimidine structures. The findings indicated that this compound derivatives exhibited enhanced herbicidal activity compared to traditional agents, providing a basis for developing environmentally friendly agricultural products .

Materials Science

In materials science, this compound is used in the synthesis of advanced materials such as mesoporous structures and organic light-emitting diodes (OLEDs).

Applications in Materials:

  • Mesoporous Materials: The compound serves as a precursor in the synthesis of mesoporous silica, which has applications in catalysis and drug delivery systems .
  • OLEDs: As a dopant or host material, this compound contributes to the efficiency and stability of OLED devices, enhancing their performance metrics .

Summary Table of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAntitumor agentInhibits DHFR, affecting cancer cell proliferation
Anti-inflammatory treatmentModulates inflammatory pathways
AgriculturalHerbicideInhibits key growth enzymes in weeds
Enhanced herbicidal activityTargets resistant weed species
Materials ScienceMesoporous materialsPrecursor in mesoporous silica synthesis
OLED applicationsEnhances efficiency and stability of devices

Mechanism of Action

The mechanism of action of sodium 2-methyl-2-(pyrimidin-4-yl)propanoate depends on its specific application. In enzymatic reactions, it may act as a competitive inhibitor or substrate, binding to the active site of the enzyme and modulating its activity. The pyrimidinyl group can interact with various molecular targets, including nucleic acids and proteins, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents Counterion/Functional Group Predicted CCS (Ų) [M+H]⁺
This compound C₈H₁₀N₂O₂ 166.07 Pyrimidin-4-yl, methyl Sodium carboxylate 134.6
Lithium 2-(pyrimidin-4-yl)propanoate C₇H₇LiN₂O₂ 158.06 Pyrimidin-4-yl Lithium carboxylate N/A
Telotristat ethyl C₂₇H₂₆ClF₃N₆O₃ 575.0 (free base) Chloro, trifluoroethoxy Ethyl ester N/A
4,6-Dichloropyrimidine-2-carboxylic acid C₅H₃Cl₂N₂O₂ 206.99 Chloro (4,6-positions) Carboxylic acid N/A

Table 2: Stability and Degradation Comparison

Compound Degradation Product Degradation Rate (40°C, 75% RH)
Telotristat ethyl (ester) Free carboxylic acid <0.5% over 3 months
This compound Not reported No data available

Research Implications

  • Synthetic Utility : The sodium salt’s pre-ionized state may simplify purification compared to esters or acids.
  • Formulation Stability : Sodium salts could mitigate hydrolysis risks seen in ester prodrugs but require evaluation for hygroscopicity.
  • Biological Activity : Pyrimidine carboxylates are understudied; comparative studies on sodium vs. lithium salts could elucidate counterion effects on pharmacokinetics.

Biological Activity

Sodium 2-methyl-2-(pyrimidin-4-yl)propanoate is a compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2O2C_8H_{10}N_2O_2 and features a pyrimidine ring that contributes to its reactivity and interaction with biological targets. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC8H10N2O2
SMILESCC(C)(C1=NC=NC=C1)C(=O)O
InChIInChI=1S/C8H10N2O2/...

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit a range of bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action likely involves interference with bacterial enzyme systems, although specific pathways require further elucidation .

Antiviral Potential
In addition to its antibacterial effects, this compound has been investigated for antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes or host cell factors essential for viral life cycles. Further research is needed to confirm these findings and understand the underlying mechanisms .

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound appears to selectively inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegeneration. This inhibition could provide a therapeutic approach for conditions such as Alzheimer's disease and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the pyrimidine ring can significantly influence its potency and selectivity against various biological targets.

ModificationEffect on Activity
Addition of halogen groupsIncreased antimicrobial potency
Alteration of side chainsEnhanced selectivity for specific enzymes
Changes in the carboxyl groupVariability in bioavailability

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Antimicrobial Efficacy
    A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Neuroprotection in Animal Models
    In vivo studies using rodent models of neurodegeneration showed that treatment with this compound resulted in reduced neuronal loss and improved cognitive function, indicating its promise as a neuroprotective agent .
  • Antiviral Activity Against Influenza Virus
    A preliminary investigation into the antiviral properties revealed that this compound could inhibit influenza virus replication in cell cultures, warranting further exploration into its mechanism of action .

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